1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-
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Overview
Description
5-(7-Methyl-1,7-diazaspiro[44]nonan-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a spirocyclic structure with a diazaspiro nonane core and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the formation of the spirocyclic core followed by the introduction of the oxadiazole ring. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the 1,7-diazaspiro[4.4]nonane structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include:
Batch or Continuous Flow Processes: To ensure consistent quality and high yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole
- 1,7-Diazaspiro[4.4]nonan-2-one
Uniqueness
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
646056-40-8 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-11-8-12-15-9/h8H,2-7H2,1H3 |
InChI Key |
SOQHPNYLNGYAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=NC=NO3 |
Origin of Product |
United States |
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